![molecular formula C22H24N2OS2 B262256 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B262256.png)
8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphtho[2,3-d]pyrimidin-7(6H)-one derivatives, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is not fully understood, but it is believed to involve the modulation of various biological pathways, including the inhibition of certain enzymes and the modulation of certain receptor activities. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In neurological cells, this compound has been shown to modulate the activity of certain neurotransmitter receptors, including the NMDA and GABAA receptors.
Biochemical and physiological effects:
8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and anti-inflammatory effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, while in viral cells, it has been shown to inhibit viral replication. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting potential applications in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one in lab experiments include its potent biological activity, its ability to modulate various biological pathways, and its potential applications in a range of scientific research areas. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. One direction is the development of novel drugs based on this compound for the treatment of various diseases, including cancer, neurological disorders, and inflammatory disorders. Another direction is the further study of its mechanism of action and potential side effects, which could provide insights into its therapeutic potential and limitations. Additionally, the exploration of its potential applications in other scientific research areas, such as drug discovery and chemical biology, could lead to the development of new tools and technologies for studying complex biological systems.
Métodos De Síntesis
The synthesis of 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves a multistep process that starts with the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with ethyl 2-bromoacetate to yield the ethyl ester derivative, which is subsequently converted into the final compound through a series of reactions involving cyclization, deprotection, and sulfenylation.
Aplicaciones Científicas De Investigación
8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, 8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has been shown to modulate the activity of certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting various biological pathways.
Propiedades
Nombre del producto |
8-cyclohexyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one |
|---|---|
Fórmula molecular |
C22H24N2OS2 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
13-cyclohexyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C22H24N2OS2/c1-2-26-22-23-20-18(21(25)24(22)15-9-4-3-5-10-15)17-13-12-14-8-6-7-11-16(14)19(17)27-20/h6-8,11,15H,2-5,9-10,12-13H2,1H3 |
Clave InChI |
PTAIUYOMQZZFRJ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5 |
SMILES canónico |
CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)
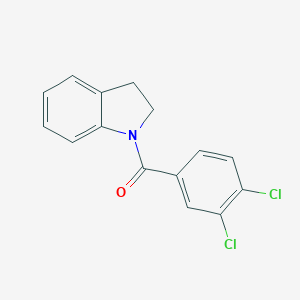
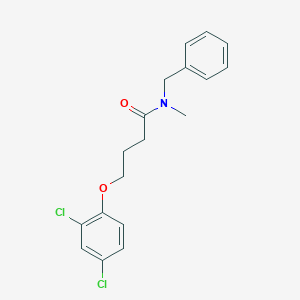
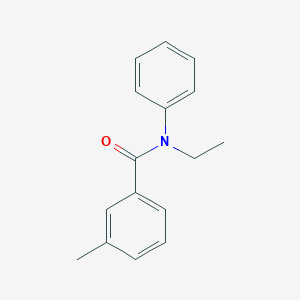
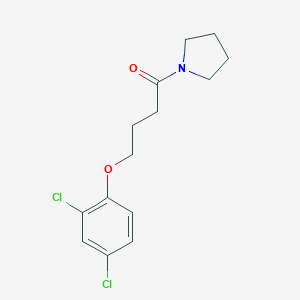
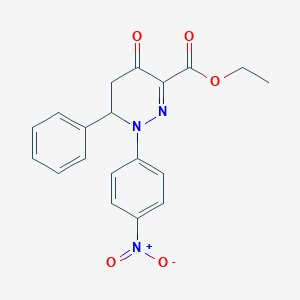
![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)
![3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)
![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)